4-Aminobenzoic acid
Overview
Description
Aminobenzoic acid is an aromatic amino acid containing a benzene ring, with a molecular formula of C₇H₇NO₂. These compounds are foundational chemicals used in various dyes, food additives, and pharmaceuticals .
Mechanism of Action
Target of Action
4-Aminobenzoic acid (PABA) is an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is an essential nutrient for many human pathogens but is dispensable for humans . The primary target of PABA is the enzyme dihydropteroate synthetase, which is involved in the conversion of PABA to folate .
Mode of Action
PABA interacts with its target, dihydropteroate synthetase, by mimicking the substrate of the enzyme. This interaction inhibits the enzyme’s activity, thereby interfering with the conversion of PABA to folate . Sulfonamide drugs, which are structurally similar to PABA, exhibit their antibacterial activity due to their ability to interfere with this conversion .
Biochemical Pathways
PABA is generated from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . This process is part of the larger tetrahydrofolate synthesis pathway. Inhibition of this pathway by PABA or its analogs can lead to a decrease in the production of folate, which is essential for the synthesis of nucleic acids and proteins .
Pharmacokinetics
It is known that paba is slightly soluble in water , which could affect its absorption and distribution in the body.
Result of Action
The inhibition of the tetrahydrofolate synthesis pathway by PABA can lead to a decrease in the production of folate, which is essential for the synthesis of nucleic acids and proteins . This can result in the inhibition of growth in a wide spectrum of gram-positive and gram-negative pathogens . PABA also exhibits notable biological activities, including antifungal activity, cytotoxicity, and acetylcholinesterase inhibitory activity .
Action Environment
The action of PABA can be influenced by various environmental factors. For example, PABA is used as a component in sunscreens due to its ability to absorb ultraviolet radiation . There is a long-lasting controversy on its photo-protective efficacy owing to the lack of information on its protolytic equilibrium and photo-dynamics after absorption of ultraviolet radiation . Additionally, the presence of certain substances in the environment, such as sulfonamide drugs, can interfere with the action of PABA .
Biochemical Analysis
Biochemical Properties
4-Aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi . In bacteria, it is generated from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . These enzymes replace the hydroxyl group at C4 by an amino group from chorismate, forming 4-aminobenzoate . This compound is also involved in the synthesis of coenzyme Q and is required for microbial virulence .
Cellular Effects
This compound has been shown to reduce UV damage in mice and protect against skin tumors in rodents . Some studies suggest that it might increase the risk of cellular UV damage . In nerve cells, treatment with this compound led to a decrease in CoQ10 levels, causing a reduction in energy production and an increase in free radical damage in mitochondria .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the synthesis of folate. It is structurally similar to sulfonamide drugs, which interfere with the conversion of this compound to folate by the enzyme dihydropteroate synthetase . This inhibition disrupts folate synthesis, which is essential for DNA synthesis and repair in bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable but sensitive to light and air, which can cause discoloration . Over time, it can degrade, affecting its efficacy in biochemical reactions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of UV protection and potential UV damage .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it has been shown to reduce UV damage and protect against skin tumors . At higher doses, it may increase the risk of cellular UV damage and cause adverse effects such as allergies and clothing discoloration . The threshold effects and toxic levels need to be carefully monitored in these studies.
Metabolic Pathways
This compound is involved in the tetrahydrofolate synthesis pathway in bacteria, plants, and fungi . It is metabolized by N-acetylation or conjugation with glycine in the liver to produce 4-aminohippuric acid . These metabolic processes can also synthesize 4-acetamidohippuric acid, which is excreted in the urine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution is crucial for its role in folate synthesis and other biochemical processes.
Subcellular Localization
This compound is localized in various subcellular compartments, including chloroplasts in plants where it is stored as a glucose ester . In bacteria, it is found in the cytoplasm where it participates in folate synthesis . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminobenzoic acid can be synthesized through several methods. One common method involves the reduction of 4-nitrobenzoic acid. Another method is the Hoffman degradation of the monoamide derived from terephthalic acid . Additionally, electrochemical exfoliation of graphite in the presence of 4-aminobenzoic acid is used as a one-step method to prepare graphene oxide materials functionalized with aminobenzoic acid .
Industrial Production Methods
In industrial settings, aminobenzoic acid is primarily produced through chemical synthesis using petroleum-derived substances such as benzene as precursors . due to the toxicity, environmental pollution, and non-renewable nature of these raw materials, green and sustainable biosynthesis methods are being developed. These methods utilize the synthetic pathways of aminobenzoic acid and its derivatives in plants and microorganisms .
Chemical Reactions Analysis
Aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: Aminobenzoic acid can be oxidized to form corresponding quinones.
Reduction: Reduction of nitrobenzoic acid to aminobenzoic acid.
Substitution: Aminobenzoic acid can undergo substitution reactions, such as the formation of esters and amides.
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and potassium permanganate . Major products formed from these reactions include esters, amides, and quinones .
Scientific Research Applications
Aminobenzoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Aminobenzoic acid is similar to other aromatic amino acids, such as anthranilic acid (2-aminobenzoic acid) and salicylic acid (2-hydroxybenzoic acid). its unique structure, with an amino group attached to the benzene ring, allows it to participate in specific biochemical pathways, such as folate synthesis . Other similar compounds include para-aminosalicylic acid and para-aminophenol .
Properties
IUPAC Name |
4-aminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Record name | P-AMINOBENZOIC ACID | |
Source | CAMEO Chemicals | |
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Record name | 4-aminobenzoic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-aminobenzoic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25136-77-0 | |
Record name | 4-Aminobenzoic acid homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID6024466 | |
Record name | 4-Aminobenzoic acid | |
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Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-aminobenzoic acid appears as colorless crystals that discolor on exposure to light and air. (NTP, 1992), Light beige, odorless solid; pure form is white; discolor on exposure to light and air; [Hawley] White crystalline solid; [MSDSonline], Solid | |
Record name | P-AMINOBENZOIC ACID | |
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Record name | p-Aminobenzoic acid | |
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Solubility |
>20.6 [ug/mL] (The mean of the results at pH 7.4), In water, 5,390 mg/L at 25 °C; 6,110 mg/L at 30 °C, One gram dissolves in 90 mL boiling water; in 8 ml alcohol, in 60 mL ether. Soluble in ethyl acetate, glacial acetic acid; slightly soluble in benzene; practically insoluble in petroleum ether., Freely soluble in alcohol, Soluble in alkalis and ethane (C2H6), For more Solubility (Complete) data for 4-AMINOBENZOIC ACID (8 total), please visit the HSDB record page., 6.11 mg/mL | |
Record name | SID47193723 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Aminobenzoic acid | |
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Record name | p-Aminobenzoic acid | |
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Density |
1.37 (NTP, 1992) - Denser than water; will sink | |
Record name | P-AMINOBENZOIC ACID | |
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Vapor Pressure |
0.000278 [mmHg], 4.5X10-6 mm Hg at 25 °C /Extrapolated from measurements at higher temperatures/ | |
Record name | p-Aminobenzoic acid | |
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Record name | 4-AMINOBENZOIC ACID | |
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Mechanism of Action |
Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm., The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ | |
Record name | 4-AMINOBENZOIC ACID | |
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Color/Form |
Monoclinic prisms from dilute alcohol, Light buff crystals; white when pure, Yellowish to red crystals or prisms, White or slightly yellow crystals or crystalline powder | |
CAS No. |
150-13-0 | |
Record name | P-AMINOBENZOIC ACID | |
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Melting Point |
370 to 372 °F (NTP, 1992), 188.5 °C | |
Record name | P-AMINOBENZOIC ACID | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.